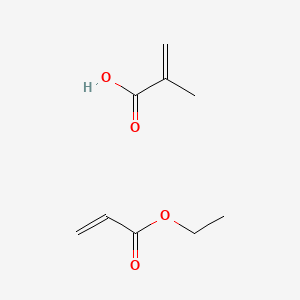
Eudragit L 30D
Cat. No. B1584308
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04419496
Procedure details


Into an agitated reactor are placed 981 g of a 1900 A butadiene/styrene/acrylonitrile (93/5/2) rubber latex (37.2% solids), 388 g of water, 0.255 g of K2S2O8, and 0.085 g of EDTA.2Na+. The pH of the mixture is adjusted to 3.5 using acetic acid. The mixture is then heated to 65° C. At this point two continuous addition (conadd) feed streams are started and added over a one hour period. One is 72 g of an aqueous stream consisting of 2.12% sodium dodecylbenzene sulfonate. The other stream is 87 g of a monomer mixture of 95.6% ethyl acrylate and 4.4% methacrylic acid. The mixture is heated at 65° C. for 4 hours after the conadd streams are finished. The AgAg particles produced consist of 20% shell, the shell consisting of about 95.6% EA and 4.4% MAA.
[Compound]
Name
1900
Quantity
981 g
Type
reactant
Reaction Step One





[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
K2S2O8
Quantity
0.255 g
Type
reactant
Reaction Step Seven



[Compound]
Name
monomer
Quantity
87 g
Type
reactant
Reaction Step Ten



Identifiers


|
REACTION_CXSMILES
|
C=CC=C.C=CC1C=CC=CC=1.C(#N)C=C.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na].[C:60]([O:64][CH2:65][CH3:66])(=[O:63])[CH:61]=[CH2:62].[C:67]([OH:72])(=[O:71])[C:68]([CH3:70])=[CH2:69]>CC(=O)OCC.C(O)(=O)C.O>[C:60]([O:64][CH2:65][CH3:66])(=[O:63])[CH:61]=[CH2:62].[C:67]([OH:72])(=[O:71])[C:68]([CH3:70])=[CH2:69] |f:0.1.2,4.5,11.12,^1:58|
|
Inputs


Step One
[Compound]
|
Name
|
1900
|
|
Quantity
|
981 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
388 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1.C(C=C)#N
|
Step Six
[Compound]
|
Name
|
solids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
K2S2O8
|
|
Quantity
|
0.255 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0.085 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Step Ten
[Compound]
|
Name
|
monomer
|
|
Quantity
|
87 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into an agitated reactor are placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At this point two continuous addition (conadd) feed streams
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added over a one hour period
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated at 65° C. for 4 hours after the conadd streams
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The AgAg particles produced
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
